3-fluoro-N-(naphthalen-2-yl)benzamide
Description
3-Fluoro-N-(naphthalen-2-yl)benzamide is a benzamide derivative featuring a fluorine substituent at the meta-position of the benzoyl group and a naphthalen-2-ylamine moiety. Its structure combines the aromatic rigidity of naphthalene with the hydrogen-bonding capacity of the amide group, which influences both physicochemical properties and intermolecular interactions in crystal packing .
Properties
Molecular Formula |
C17H12FNO |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
3-fluoro-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C17H12FNO/c18-15-7-3-6-14(10-15)17(20)19-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H,19,20) |
InChI Key |
OXGMICTZZCSSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)F |
solubility |
1.3 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(naphthalen-2-yl)benzamide typically involves the condensation of 3-fluorobenzoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using in methanol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: NaOMe in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry: 3-fluoro-N-(naphthalen-2-yl)benzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the fields of oncology and neurology, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, potentially leading to the modulation of biological pathways . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit or activate specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
Fluorine-Substituted Benzamides
- 3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide (Compound ID: Z632-2569):
- 3-Fluoro-N-(3-trifluoromethyl-phenyl)-benzamide :
Naphthalene-Containing Analogs
- N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide (Compound ID: Y200-0785):
- N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB): Substitutes fluorine with a chlorine atom and introduces a 1,4-naphthoquinone moiety. Demonstrates potent antitumor activity (IC50 = 2.5–6.5 µM) against prostate cancer cells via G1-phase arrest and apoptosis induction .
Anticancer Activity
- 3-Fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (Compound 4d) :
- NCDDNB: Selective cytotoxicity against androgen-independent prostate cancer cells (PC-3, IC50 = 2.5 µM) with minimal effect on normal bone marrow cells (HS-5, IC50 = 25 µM) .
Kinase Inhibition
Physicochemical and Crystallographic Properties
*Estimated based on structural analogs. †Polymorphism observed in related fluorinated benzamides, impacting solubility and formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
